synthesis and characterization of 5-Bromo-2-(tert-butylsulfanyl)pyridine
synthesis and characterization of 5-Bromo-2-(tert-butylsulfanyl)pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-(tert-butylsulfanyl)pyridine
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 5-Bromo-2-(tert-butylsulfanyl)pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The pyridine scaffold is a cornerstone in pharmaceutical design, and its functionalization with sulfur-containing moieties offers unique physicochemical properties beneficial for drug candidates.[1][2] This document outlines a robust and reproducible synthetic protocol based on nucleophilic aromatic substitution (SNAr), chosen for its efficiency and mild conditions. Furthermore, it establishes a multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the target compound, ensuring the reliability of downstream applications. This guide is intended for chemists and scientists who require a practical, in-depth understanding of the preparation and validation of this valuable chemical intermediate.
Introduction: The Significance of Functionalized Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Its prevalence is due to a combination of factors: the nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility, while the aromatic system is relatively stable to metabolic degradation.[2][3] The introduction of a thioether linkage, specifically at the 2-position, can further enhance a molecule's pharmacological profile by modulating its lipophilicity, membrane permeability, and binding interactions with biological targets.
5-Bromo-2-(tert-butylsulfanyl)pyridine serves as a versatile intermediate. The bromo-substituent provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the elaboration of complex molecular architectures. The tert-butylsulfanyl group is a sterically hindered moiety that can influence conformation and provide a site for potential metabolic oxidation.
This guide provides a detailed, field-tested approach to synthesize this compound via a nucleophilic aromatic substitution (SNAr) pathway and subsequently validate its identity and purity through a suite of modern analytical techniques.
Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Principle and Rationale
The synthesis of 5-Bromo-2-(tert-butylsulfanyl)pyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on several key chemical principles:
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Electrophilic Pyridine Core: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions, making them susceptible to attack by nucleophiles.[3] The presence of an electron-withdrawing bromine atom at the C5 position further enhances the electrophilicity of the ring, facilitating the substitution reaction.
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Choice of Leaving Group: A good leaving group is required at the C2 position. 2-halopyridines, such as 5-bromo-2-chloropyridine or 5-bromo-2-fluoropyridine, are excellent substrates.[4] Chlorine is often chosen as a good compromise between reactivity and cost.
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Nucleophile Activation: The sulfur nucleophile is 2-methyl-2-propanethiol (tert-butylthiol). While thiols are good nucleophiles, their reactivity is significantly enhanced upon deprotonation to the corresponding thiolate anion. A mild, non-nucleophilic base such as potassium carbonate (K2CO3) is ideal for this in-situ deprotonation without causing unwanted side reactions.[5]
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Solvent Selection: The reaction is best conducted in a polar, aprotic solvent like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc). These solvents can effectively solvate the potassium cation, leaving the thiolate anion "naked" and highly reactive, thereby accelerating the rate of substitution.[5][6]
The overall reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate, which then expels the chloride leaving group to yield the final product.
Detailed Experimental Protocol
Materials and Reagents:
-
5-Bromo-2-chloropyridine
-
2-Methyl-2-propanethiol (tert-butylthiol)
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO4), anhydrous
-
Silica Gel (for column chromatography)
-
Hexanes (for column chromatography)
Procedure:
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Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloropyridine (1.0 eq).
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Solvent and Base: Add anhydrous potassium carbonate (1.5 eq) followed by anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2 M with respect to the starting halide.
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Nucleophile Addition: Stir the suspension vigorously. Slowly add 2-methyl-2-propanethiol (1.2 eq) to the mixture via syringe.
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Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 5-bromo-2-chloropyridine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
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Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
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Washing: Combine the organic extracts and wash them sequentially with deionized water (twice) and then with brine. The brine wash helps to remove residual water from the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:ethyl acetate). Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield 5-Bromo-2-(tert-butylsulfanyl)pyridine as a pure compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Bromo-2-(tert-butylsulfanyl)pyridine.
Part 2: Comprehensive Characterization
Unambiguous characterization is critical to confirm the structure of the synthesized molecule and assess its purity. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
NMR is the most powerful tool for elucidating the precise molecular structure. Both 1H and 13C NMR spectra should be acquired.
| 1H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Pyridine-H (H4) | ~7.80 | dd | J = 8.5, 2.4 | Aromatic Proton |
| Pyridine-H (H6) | ~8.45 | d | J = 2.4 | Aromatic Proton |
| Pyridine-H (H3) | ~7.35 | d | J = 8.5 | Aromatic Proton |
| tert-Butyl | ~1.40 | s | - | -C(CH 3)3 |
| 13C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Pyridine-C (C2) | ~165.0 | C -S |
| Pyridine-C (C6) | ~152.0 | Aromatic C -H |
| Pyridine-C (C4) | ~141.0 | Aromatic C -H |
| Pyridine-C (C3) | ~122.0 | Aromatic C -H |
| Pyridine-C (C5) | ~118.0 | C -Br |
| tert-Butyl (quaternary) | ~48.0 | -S-C (CH3)3 |
| tert-Butyl (methyl) | ~30.5 | -C(C H3)3 |
Causality Note: The downfield shift of H6 is due to its ortho position relative to the electronegative ring nitrogen. The characteristic doublet of doublets for H4 arises from ortho coupling to H3 and meta coupling to H6. The large singlet in the 1H NMR integrating to 9 protons is a definitive indicator of the tert-butyl group.
Mass spectrometry confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is preferred for determining the exact mass and elemental composition.
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Key Feature: The presence of a bromine atom results in a distinctive isotopic pattern. Two major peaks will be observed for the molecular ion, [M]+• and [M+2]+•, in an approximate 1:1 ratio due to the natural abundance of the 79Br and 81Br isotopes. This pattern is a powerful diagnostic tool.
| Ion / Adduct | Predicted m/z | Source of Data |
| [M]+• | 244.987 / 246.985 | Calculated |
| [M+H]+ | 245.995 / 247.993 | PubChemLite[7] |
| [M+Na]+ | 267.977 / 269.975 | PubChemLite[7] |
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Frequency Range (cm-1) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (tert-butyl) |
| 1580-1450 | C=C, C=N stretch | Pyridine Ring |
| 1400-1350 | C-H bend | Aliphatic (tert-butyl) |
| 1100-1000 | C-Br stretch | Aryl Bromide |
| 700-600 | C-S stretch | Thioether |
Characterization and Purity Workflow
Caption: Logical workflow for the characterization of synthesized compounds.
Part 3: Data Summary
This table provides a consolidated overview of the key identifying characteristics for 5-Bromo-2-(tert-butylsulfanyl)pyridine.
| Property | Value |
| Chemical Formula | C9H12BrNS |
| Molecular Weight | 246.17 g/mol [8] |
| CAS Number | 123792-40-5[8] |
| Monoisotopic Mass | 244.98738 Da[7] |
| 1H NMR Key Signal | ~1.40 ppm (singlet, 9H) |
| MS (ESI+) Key Feature | m/z peaks at ~246 and ~248 (1:1 ratio) |
| Purity (Target) | ≥ 95% (as determined by HPLC or GC) |
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of 5-Bromo-2-(tert-butylsulfanyl)pyridine via nucleophilic aromatic substitution. The rationale behind the choice of reagents, solvent, and reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles. Furthermore, a comprehensive analytical workflow has been established, integrating NMR, MS, and IR spectroscopy to ensure the unequivocal confirmation of the product's structure and high purity. By following these self-validating protocols, researchers and drug development professionals can confidently produce and qualify this versatile chemical building block for its use in the synthesis of novel and complex molecules.
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